(S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine

Catalog No.
S705993
CAS No.
5979-94-2
M.F
C11H14N2O
M. Wt
190.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine

CAS Number

5979-94-2

Product Name

(S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine

IUPAC Name

1-[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]ethanone

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

InChI

InChI=1S/C11H14N2O/c1-9(14)13-7-3-5-11(13)10-4-2-6-12-8-10/h2,4,6,8,11H,3,5,7H2,1H3/t11-/m0/s1

InChI Key

SSABMTSCLQGWBB-NSHDSACASA-N

SMILES

CC(=O)N1CCCC1C2=CN=CC=C2

Canonical SMILES

CC(=O)N1CCCC1C2=CN=CC=C2

Isomeric SMILES

CC(=O)N1CCC[C@H]1C2=CN=CC=C2

(S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine is a chiral compound characterized by its unique structural features, combining a pyrrolidine ring with a pyridine moiety. Its molecular formula is C₁₁H₁₄N₂O, and it possesses both an acetyl group and a pyridinyl substituent, which contribute to its chemical reactivity and biological properties. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique interactions within biological systems .

Medicinal Chemistry:

S-APCP has been identified as a promising scaffold for the development of novel acetylcholinesterase (AChE) inhibitors. AChE is an enzyme responsible for breaking down acetylcholine, a neurotransmitter crucial for memory, learning, and muscle function. Inhibition of AChE activity is a therapeutic strategy for treating neurodegenerative diseases like Alzheimer's disease and dementia. Studies have shown that S-APCP exhibits in vitro inhibitory activity against AChE, suggesting its potential as a lead compound for further development of AChE inhibitors. [Source: "Discovery of Novel Acetylcholinesterase Inhibitors: Design, Synthesis, and Biological Evaluation of Pyrrolidine Derivatives," European Journal of Medicinal Chemistry, ]

Synthetic Organic Chemistry:

S-APCP serves as a valuable chiral building block in organic synthesis due to its readily available starting materials and the presence of a chiral center. This allows chemists to introduce chirality into their target molecules with high control and efficiency. The synthetic versatility of S-APCP has been demonstrated in the synthesis of various biologically active compounds, including potential anticonvulsant and anti-cancer agents. [Source: "Enantioselective Synthesis of Functionalized Pyrrolidines via Palladium-Catalyzed Allylic Amination," The Journal of Organic Chemistry, ]

Typical of pyrrolidine derivatives. Key reactions include:

  • Michael Addition: This reaction allows the formation of carbon-carbon bonds, making it significant in organic synthesis. The pyrrolidine nitrogen can act as a nucleophile, attacking electrophilic centers .
  • Acetylation: The presence of the acetyl group allows for further modifications through acetylation reactions, which can enhance solubility and alter biological activity .
  • Cyclization Reactions: The structure supports potential cyclization, which can lead to the formation of more complex molecular architectures .

(S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine exhibits notable biological activities, particularly in the realm of pharmacology. Its structural features enable interactions with various biological targets, leading to potential therapeutic effects. Research indicates that compounds with similar structures may exhibit:

  • Anticancer Properties: Some derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Antidiabetic Effects: Compounds related to this structure have been investigated for their ability to inhibit dipeptidyl peptidase IV, an enzyme linked to type 2 diabetes management .

Several methods have been developed for synthesizing (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine:

  • Starting from Proline: A common synthetic route involves using proline as a precursor, followed by acetylation and cyclization steps.
  • Grignard Reactions: This method employs Grignard reagents to introduce the pyridinyl group onto the pyrrolidine core, facilitating the formation of the desired compound through nucleophilic addition .
  • Microwave-Assisted Synthesis: Recent advancements include microwave-assisted techniques that enhance reaction rates and yields, making the synthesis more efficient .

(S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine has potential applications in:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in targeting diseases like cancer and diabetes.
  • Chemical Research: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.

Interaction studies are crucial for understanding how (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine interacts with biological systems. Preliminary studies suggest:

  • Binding Affinity: The compound may exhibit high binding affinity towards specific receptors or enzymes, influencing its pharmacological profile.
  • Mechanisms of Action: Investigating how this compound interacts at the molecular level can provide insights into its therapeutic mechanisms and guide further modifications for enhanced efficacy.

Several compounds share structural similarities with (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine. Notable examples include:

Compound NameStructure FeaturesUnique Attributes
2-PyridylpyrrolidinePyrrolidine with a 2-pyridyl substituentDifferent position of the pyridine
3-PyridylpyrrolidinePyrrolidine with a 3-pyridyl substituentSimilar but affects binding differently
(S)-1-AcetylpyrrolidinePyrrolidine with an acetyl groupLacks the pyridinyl substituent

These compounds are significant for comparing biological activities and synthetic pathways, highlighting how slight modifications can lead to variations in activity and application.

The discovery and characterization of (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine emerged from extensive research into tobacco alkaloid chemistry and the metabolic pathways of nicotine derivatives. Historical investigations into cigarette smoke constituents revealed the presence of numerous nitrogen-containing alkaloids beyond the primary alkaloids nicotine, nornicotine, anabasine, and anatabine. These studies, conducted through systematic isolation and identification procedures, uncovered a complex array of minor alkaloids and their acetylated derivatives present in tobacco and tobacco smoke.

The compound gained particular attention through research into nornicotine derivatives, as nornicotine represents a significant metabolic product formed through the nitrogen-demethylation of nicotine. Early pioneering work demonstrated that nornicotine typically represents less than five percent of the total alkaloid content in cultivated tobacco, yet its acetylated derivatives, including (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine, became subjects of intense investigation due to their potential biological activities and their role as intermediates in alkaloid metabolism.

Research methodologies for the isolation and identification of these compounds developed significantly with advances in gas chromatography and mass spectrometry techniques. The use of fused silica glass capillary columns coated with specialized stationary phases enabled excellent separation of numerous nitrogen-acylalkaloids, facilitating the identification of several new nitrogen-acylalkaloids in cigarette smoke condensate. These analytical advances provided the foundation for understanding the structural diversity and occurrence patterns of acetylated pyrrolidine derivatives.

Nomenclature and Chemical Classification

(S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine exhibits multiple nomenclature designations reflecting its structural complexity and relationship to natural alkaloids. The compound is systematically named as 1-[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]ethanone, which explicitly describes its stereochemical configuration and functional group arrangement. Alternative nomenclature includes nitrogen-acetylnornicotine and nitrogen-prime-acetylnornicotine, emphasizing its derivation from the naturally occurring alkaloid nornicotine.

The Chemical Abstracts Service registry number 5979-94-2 provides unambiguous identification of this specific stereoisomer. The molecular formula carbon-eleven hydrogen-fourteen nitrogen-two oxygen (molecular weight 190.24 grams per mole) defines its elemental composition, while the International Union of Pure and Applied Chemistry key SSABMTSCLQGWBB-NSHDSACASA-N provides a unique digital identifier for database searches and chemical informatics applications.

PropertyValue
Molecular FormulaC₁₁H₁₄N₂O
Molecular Weight190.24 g/mol
CAS Registry Number5979-94-2
IUPAC Name1-[(2S)-2-pyridin-3-ylpyrrolidin-1-yl]ethanone
Alternative NamesN-acetylnornicotine, N'-acetylnornicotine
Stereochemistry(2S)-configuration

The compound belongs to the broader chemical classification of nitrogen-heterocyclic compounds, specifically within the pyrrolidine family. Its structural features include a five-membered saturated nitrogen-containing ring (pyrrolidine), an acetyl functional group attached to the nitrogen atom, and a 3-pyridinyl substituent at the 2-position of the pyrrolidine ring. The (S)-stereochemical designation indicates the specific spatial arrangement of substituents around the chiral center at the 2-position of the pyrrolidine ring.

Relationship to Nicotine Alkaloid Family

(S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine maintains intimate structural and metabolic relationships with the major tobacco alkaloids, particularly through its connection to nornicotine. Nornicotine, the parent compound from which this acetylated derivative originates, is produced through the nitrogen-demethylation of nicotine by the enzyme nicotine nitrogen-demethylase. This enzymatic transformation represents a fundamental metabolic pathway in both plant biosynthesis and mammalian metabolism of tobacco alkaloids.

The structural relationship becomes apparent when comparing the core pyrrolidine-pyridine framework shared among these alkaloids. Nicotine contains a nitrogen-methylpyrrolidine ring connected to a pyridine ring, while nornicotine lacks the methyl group on the pyrrolidine nitrogen. The acetylation of nornicotine to form (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine represents a further structural modification that occurs both naturally in tobacco and through synthetic chemical transformations.

Research has demonstrated that nornicotine exists as mixtures of both (S)-(-) and (R)-(+) enantiomeric forms in various ratios depending on the tobacco species, unlike nicotine which occurs almost exclusively in the (S)-(-) enantiomeric form. This stereochemical diversity extends to the acetylated derivatives, necessitating careful consideration of stereochemical purity in both analytical studies and synthetic preparations.

The conversion process from nicotine to nornicotine occurs primarily during senescence and curing in tobacco plants that have undergone genetic conversion. In these converter plants, nitrogen-demethylation can metabolize as much as ninety-five percent of leaf nicotine to nornicotine. The subsequent acetylation reactions that produce compounds like (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine may occur through both enzymatic and non-enzymatic pathways during tobacco processing and combustion.

Significance in Synthetic and Medicinal Chemistry

The significance of (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine in synthetic chemistry stems from its representation of the broader pyrrolidine scaffold, which serves as a privileged structure in medicinal chemistry applications. Pyrrolidine rings appear frequently in biologically active natural products and pharmaceutical compounds, making synthetic access to functionalized pyrrolidines a critical research area. The specific substitution pattern present in (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine provides insights into structure-activity relationships for pyrrolidine-containing bioactive molecules.

Synthetic methodologies for accessing enantiomerically pure forms of this compound have been developed through enantioselective approaches. Research has established general procedures involving the formation of chiral ketimines through condensation reactions, followed by enantioselective carbon-alkylation with appropriate halogenated alkane species, nitrogen-deprotection, and base-catalyzed intramolecular ring closure. These synthetic routes enable access to both (R)-(+) and (S)-(-) enantiomers with high enantiomeric excess values, facilitating structure-activity relationship studies.

The compound's medicinal chemistry significance extends beyond its role as a synthetic intermediate. Studies of neuronal nicotinic acetylcholine receptor subtypes have demonstrated that nornicotine and its derivatives exhibit distinct pharmacological profiles compared to nicotine. Research using Xenopus oocytes expressing specific receptor subunit combinations revealed that alpha-seven receptors respond strongly to nornicotine with effective concentration fifty values of approximately seventeen micromolar, while receptors containing alpha-six subunit ligand-binding domains show responses with effective concentration fifty values of approximately four micromolar.

The acetylation modification present in (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine may significantly alter its pharmacological properties compared to the parent nornicotine compound. Acetylation can modify molecular properties including lipophilicity, metabolic stability, and receptor binding characteristics, making acetylated derivatives valuable for medicinal chemistry optimization efforts. The specific stereochemical configuration also plays a crucial role in determining biological activity, as demonstrated by the distinct pharmacological profiles observed between different enantiomers of related alkaloids.

Molecular Structure and Stereochemistry

Pyrrolidine Ring Configuration

The pyrrolidine ring in (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine represents a five-membered saturated heterocyclic structure containing four carbon atoms and one nitrogen atom [1] [2]. This cyclic secondary amine exhibits characteristic sp³ hybridization at the ring carbon atoms, contributing to the three-dimensional geometry essential for biological activity [1]. The pyrrolidine ring demonstrates inherent flexibility through a phenomenon known as pseudorotation, where the ring adopts energetically favorable envelope conformations [1] [3].

The puckering behavior of the pyrrolidine ring follows two primary conformational states: the C₄-exo (UP) and C₄-endo (DOWN) envelope conformers [3] [4]. In the UP conformation, the C₄ carbon and carbonyl group lie on opposite sides of the plane defined by the ring atoms, while in the DOWN conformation, they occupy the same side [3]. This pseudorotation occurs readily at room temperature, with the ring switching between conformations to minimize steric strain [4].

The electronegativity of substituents at the C-4 position significantly influences the preferred conformation, with electron-withdrawing groups favoring the exo conformer and electron-donating groups stabilizing the endo form [1]. The pyrrolidine ring's non-planarity provides enhanced three-dimensional coverage compared to aromatic heterocycles, making it valuable for exploring pharmacophore space in medicinal chemistry applications [1].

3-Pyridinyl Moiety Characteristics

The 3-pyridinyl substituent attached to the pyrrolidine ring at the C-2 position constitutes an aromatic heterocyclic system with distinct electronic properties [5] [6]. Pyridine, with its molecular formula C₅H₅N, represents a benzene analog where one methine group is replaced by a nitrogen atom, creating an electron-deficient aromatic system [5]. The nitrogen atom in the pyridine ring contributes one electron to the aromatic sextet while retaining a lone pair in an sp² hybrid orbital [6].

The electron distribution in pyridine creates partial positive charges at the carbon atoms, particularly at positions 2, 4, and 6 relative to the nitrogen [6]. This electron deficiency makes pyridine less reactive toward electrophilic aromatic substitution compared to benzene, while enhancing its susceptibility to nucleophilic attack [6]. The 3-position attachment in (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine places the pyrrolidine substituent meta to the pyridine nitrogen, minimizing direct electronic interaction while maintaining aromatic stability [5].

The pyridine ring exhibits a dipole moment of approximately 2.26 Debye, with the positive end directed toward the nitrogen atom [6]. This polarity contributes to the overall molecular dipole and influences intermolecular interactions, including hydrogen bonding and van der Waals forces [5]. The aromatic character of the pyridine ring provides structural rigidity and planarity, contrasting with the flexible pyrrolidine component [5].

Acetyl Group Positioning and Influence

The acetyl group (CH₃CO-) attached to the pyrrolidine nitrogen serves as an electron-withdrawing substituent that significantly modifies the electronic properties of the heterocyclic system [7]. This carbonyl-containing group adopts a planar geometry due to sp² hybridization at the carbonyl carbon, with the oxygen atom carrying partial negative charge and the carbon bearing partial positive charge [7].

The positioning of the acetyl group on the pyrrolidine nitrogen creates an amide linkage, characterized by partial double bond character resulting from resonance between the nitrogen lone pair and the carbonyl π system [7]. This resonance stabilization reduces the basicity of the pyrrolidine nitrogen from its typical pKa of approximately 11.27 to significantly lower values, fundamentally altering the compound's acid-base behavior [8].

The acetyl substitution influences the pyrrolidine ring conformation by restricting rotation around the C-N bond due to amide resonance [9] [10]. This conformational constraint can stabilize specific ring puckering states, with studies indicating that N-acetyl substitution tends to favor the trans geometry for the prolyl amide bond in related dipeptide systems [9] [10]. The electron-withdrawing nature of the acetyl group also affects the electron density distribution throughout the molecule, influencing reactivity patterns and intermolecular interactions [7].

S-Configuration Stereochemical Analysis

The S-configuration at the C-2 position of the pyrrolidine ring represents the absolute stereochemistry determined by the Cahn-Ingold-Prelog priority rules [11] [12]. In (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine, the stereocenter at C-2 bears four different substituents: the 3-pyridinyl group, two methylene carbons of the pyrrolidine ring, and the nitrogen atom [11].

The assignment of S-configuration indicates that when viewed from the position opposite to the lowest priority group (typically a hydrogen atom), the remaining three substituents are arranged in a counterclockwise order of decreasing priority [12]. This specific stereochemical arrangement creates a chiral environment that can exhibit distinct biological activities compared to its R-enantiomer [12].

The S-configuration influences the overall molecular shape and three-dimensional orientation of functional groups, affecting how the molecule interacts with biological targets and other chiral environments [13]. Stereochemical purity is crucial for maintaining consistent physicochemical properties, as enantiomers can exhibit different solubilities, binding affinities, and metabolic pathways [13]. The maintenance of stereochemical integrity during synthesis and storage requires careful attention to reaction conditions and environmental factors that might promote racemization [12].

Physicochemical Properties

Molecular Weight and Composition (190.24 g/mol, C₁₁H₁₄N₂O)

The molecular formula C₁₁H₁₄N₂O represents the elemental composition of (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine, with a precise molecular weight of 190.24 g/mol [14] [15] [11]. This composition includes eleven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom, distributed across three distinct structural components: the pyrrolidine ring, the pyridine moiety, and the acetyl group [11].

The carbon framework consists of four carbons in the pyrrolidine ring, five carbons in the pyridine ring, and two carbons in the acetyl group [11]. The nitrogen atoms occupy strategic positions, with one serving as the pyrrolidine ring heteroatom and the other as the pyridine ring heteroatom [11]. The single oxygen atom resides in the acetyl carbonyl group, contributing significantly to the molecule's polarity and hydrogen bonding capacity [11].

ComponentCarbon AtomsNitrogen AtomsOxygen AtomsContribution to MW
Pyrrolidine Ring41070.09 g/mol
Pyridine Moiety51078.11 g/mol
Acetyl Group20142.04 g/mol
Total1121190.24 g/mol

The molecular weight places this compound in the small molecule category, facilitating membrane permeability and bioavailability while maintaining sufficient structural complexity for specific biological interactions [15]. The relatively low molecular weight compared to larger pharmaceutical compounds suggests favorable pharmacokinetic properties, including potential for oral bioavailability and tissue distribution [15].

Physical Parameters (Density, Boiling Point)

The physical parameters of (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine can be estimated based on the properties of structurally related compounds and constituent molecular fragments [7] [8]. The density of similar acetylated pyrrolidine derivatives typically ranges from 1.0 to 1.1 g/cm³, with the specific value influenced by the aromatic pyridine substituent and the overall molecular packing [7].

The boiling point is anticipated to be elevated compared to unsubstituted pyrrolidine due to the presence of the aromatic pyridine ring and the polar acetyl group [8]. Simple N-acetylpyrrolidine exhibits a boiling point of 212.1°C at 760 mmHg, while the additional pyridine moiety in (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine is expected to increase this value further through enhanced intermolecular interactions [7].

Physical ParameterEstimated ValueReference CompoundSource
Density1.05 ± 0.05 g/cm³N-Acetylpyrrolidine: 1.0 g/cm³ [7]
Boiling Point250-280°CN-Acetylpyrrolidine: 212.1°C [7]
Melting Point50-80°CRelated pyrrolidines [8]
Flash Point>100°CN-Acetylpyrrolidine: 90.8°C [7]

The vapor pressure is expected to be low due to the compound's molecular weight and polar functional groups, contributing to reduced volatility and enhanced thermal stability [7]. The refractive index likely falls within the range of 1.47-1.55, consistent with organic compounds containing aromatic rings and heteroatoms [8].

Spectroscopic Constants

The spectroscopic properties of (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine reflect the electronic transitions and vibrational modes associated with its constituent functional groups [16]. Ultraviolet absorption spectroscopy reveals characteristic transitions associated with the pyridine aromatic system, with the primary π-π* transition expected around 260-264 nm, similar to nornicotine and related pyridine-pyrrolidine conjugates [16].

The extinction coefficient (log ε) for the main UV absorption band is estimated to be approximately 3.15-3.37, based on values reported for structurally similar compounds containing pyridine and pyrrolidine moieties [16]. Electronic circular dichroism spectroscopy of the S-enantiomer should exhibit characteristic Cotton effects, with negative bands around 206 nm and 188 nm corresponding to n-σ* and π-π* transitions, respectively [16].

Spectroscopic MethodParameterExpected ValueAssignmentReference
UV-Visλmax260-264 nmπ-π* (pyridine) [16]
UV-Vislog ε3.15-3.37π-π* transition [16]
¹H NMRPyridine H7.0-9.0 ppmAromatic protons [16]
¹H NMRPyrrolidine H1.5-4.0 ppmAliphatic protons [16]
¹³C NMRCarbonyl C~170 ppmC=O carbon [7]
IRC=O stretch1600-1700 cm⁻¹Amide carbonyl [7]

Infrared spectroscopy reveals the characteristic amide carbonyl stretch between 1600-1700 cm⁻¹, with the exact frequency dependent on the extent of conjugation and hydrogen bonding [7]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with pyridine protons appearing in the aromatic region (7.0-9.0 ppm) and pyrrolidine protons in the aliphatic region (1.5-4.0 ppm) [16].

Solubility Profile and Partition Coefficient

The solubility characteristics of (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine are influenced by the compound's amphiphilic nature, containing both hydrophilic (pyridine nitrogen, carbonyl oxygen) and lipophilic (pyrrolidine ring, aromatic system) components [17] [18]. The presence of nitrogen heteroatoms provides hydrogen bonding acceptor sites, enhancing water solubility compared to purely hydrocarbon analogs [17].

The estimated aqueous solubility is expected to be moderate, falling within the range of 10-50 mM at physiological pH, based on the behavior of related pyrrolidine-pyridine conjugates [18]. The pH-dependent solubility profile reflects the ionization of the pyridine nitrogen (pKa ≈ 5.2), with increased solubility observed under acidic conditions where protonation occurs [18].

Solvent SystemEstimated SolubilitypH DependenceReference
Water (pH 7.4)20-40 mMModerate [18]
Water (pH 2.0)50-100 mMHigh (protonated) [18]
EthanolHighIndependent [17]
n-OctanolModerateIndependent [17]

The partition coefficient (log P) between n-octanol and water is estimated to be approximately 1.5-2.5, indicating moderate lipophilicity suitable for membrane permeation while maintaining adequate aqueous solubility [17]. This balanced partition coefficient suggests favorable absorption, distribution, metabolism, and excretion properties for potential pharmaceutical applications [18].

The compound's solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide is expected to be high due to the polar functional groups and aromatic character [17]. Temperature-dependent solubility studies would likely reveal increased dissolution at elevated temperatures, consistent with typical small molecule behavior [18].

Electronic Structure and Reactivity

Electron Density Distribution

The electron density distribution in (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine reflects the interplay between the electron-rich pyrrolidine nitrogen and the electron-deficient pyridine ring [6] [19]. The pyrrolidine nitrogen, despite acetyl substitution, retains significant electron density due to its sp³ hybridization and partial lone pair character [6]. However, the acetyl group's electron-withdrawing effect substantially reduces this electron density compared to unsubstituted pyrrolidine [6].

The pyridine ring exhibits characteristic electron deficiency, with reduced electron density at the carbon atoms, particularly at positions ortho and para to the nitrogen [6]. This electronic asymmetry creates a dipolar character within the molecule, with the pyrrolidine end being relatively electron-rich and the pyridine end being electron-poor [6]. The acetyl carbonyl group concentrates negative charge on the oxygen atom while depleting electron density from the adjacent carbon [19].

Molecular orbital calculations reveal that the highest occupied molecular orbital primarily involves the pyrrolidine nitrogen and pyridine ring, while the lowest unoccupied molecular orbital is centered on the pyridine ring and acetyl carbonyl [19]. This orbital distribution influences the compound's reactivity toward electrophilic and nucleophilic reagents, with electrophiles preferentially attacking the pyrrolidine nitrogen region and nucleophiles targeting the pyridine ring or carbonyl carbon [19].

The electron density distribution also affects intermolecular interactions, with the electron-rich regions serving as hydrogen bond acceptors and the electron-deficient areas participating in π-π stacking interactions with other aromatic systems [6]. These electronic properties contribute to the compound's binding affinity and selectivity in biological systems [19].

Acid-Base Properties (pKa ≈ 5.16)

The acid-base behavior of (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine is dominated by the pyridine nitrogen, which serves as the primary basic site with an estimated pKa of approximately 5.16 [20] [21]. This value is slightly lower than the pKa of unsubstituted pyridine (5.2) due to the electron-withdrawing influence of the attached pyrrolidine-acetyl system [6] [20].

The pyrrolidine nitrogen, while normally strongly basic (pKa ≈ 11.27 in unsubstituted pyrrolidine), exhibits dramatically reduced basicity due to acetyl substitution [8]. The amide resonance between the nitrogen lone pair and the carbonyl π system effectively delocalizes the nitrogen electrons, rendering this site essentially non-basic under physiological conditions [8] [20].

Basic SitepKa ValueIonization State (pH 7.4)Reference
Pyridine N5.16~1% protonated [20]
Acetyl-pyrrolidine N<0Non-basic [8]
Overall compound5.16Primarily neutral [20]

The pH-dependent speciation shows that at physiological pH (7.4), approximately 99% of the compound exists in the neutral form, with minimal protonation of the pyridine nitrogen [20]. Under acidic conditions (pH < 3), significant protonation occurs, dramatically altering the compound's solubility, membrane permeability, and biological activity [21].

The compound's acid-base properties influence its pharmacokinetic behavior, with the predominantly neutral species at physiological pH facilitating membrane transport while the ionized form at acidic pH enhances aqueous solubility [20]. Temperature effects on the pKa value are expected to be minimal, with a typical temperature coefficient of approximately -0.02 pKa units per degree Celsius [21].

Chemical Reactivity Patterns

The chemical reactivity of (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine is governed by the distinct electronic properties of its constituent functional groups [22] [23]. The electron-deficient pyridine ring undergoes nucleophilic aromatic substitution reactions, particularly at the 2- and 4-positions relative to the nitrogen [6]. However, the 3-position substitution in this compound reduces the reactivity of adjacent positions due to steric hindrance [22].

The acetyl group participates in typical carbonyl chemistry, including nucleophilic acyl substitution reactions and potential hydrolysis under appropriate conditions [23]. The amide bond stability is enhanced by resonance, making hydrolysis slower compared to simple esters but still achievable under acidic or basic conditions [23]. Reduction of the carbonyl group to the corresponding alcohol is possible using hydride reducing agents such as lithium aluminum hydride [23].

The pyrrolidine ring can undergo ring-opening reactions under strongly reductive conditions, particularly with highly reducing photoredox catalysts in the presence of Lewis acids [23]. β-scission of the aminoketyl radical intermediate leads to C-N bond cleavage, generating alkyl radicals that can participate in further transformations [23]. This reactivity pattern is unique to five-membered rings and does not occur readily with six-membered piperidine analogs [23].

Reaction TypeReactive SiteConditionsProductsReference
Nucleophilic substitutionPyridine C-2, C-4Base, nucleophileSubstituted pyridines [6]
Carbonyl reductionAcetyl C=OLiAlH₄, NaBH₄Secondary alcohol [23]
Ring openingPyrrolidine C-NPhotoredox, Lewis acidLinear amines [23]
HydrolysisAmide bondH⁺/OH⁻, heatCarboxylic acid + amine [23]

Electrophilic substitution reactions on the pyridine ring are generally unfavorable due to the electron-deficient nature of the aromatic system [6]. When such reactions do occur, they typically require harsh conditions and show regioselectivity for the 3-position, which is already occupied in this compound [6].

Structure-Reactivity Relationships

The structure-reactivity relationships in (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine derivatives demonstrate the critical importance of each structural component for chemical and biological activity [22] [24]. The pyrrolidine pentamine scaffold integrity is essential for maintaining inhibitory activity against certain enzymatic targets, with modifications to the ring structure resulting in significant activity loss [24].

The S-configuration at the C-2 position plays a crucial role in determining biological activity, with studies showing that alterations to the stereochemistry lead to reduced potency [24]. The spatial arrangement of the pyridine ring relative to the pyrrolidine system affects binding interactions with target proteins, influencing both affinity and selectivity [22] [24].

Substitution patterns on the pyridine ring significantly impact reactivity and biological activity [22]. Electron-withdrawing groups at the 2- and 4-positions enhance electrophilic character, while electron-donating substituents at the 3-position can modulate the overall electronic distribution [22]. The meta-substitution pattern in (S)-1-Acetyl-2-(3-pyridinyl)pyrrolidine provides optimal electronic properties for biological activity [22].

Structural FeatureEffect on ActivityMechanismReference
S-configurationEssential for activityOptimal binding geometry [24]
Pyrrolidine ringRequired for scaffoldConformational constraint [24]
3-Pyridine substitutionMaintains selectivityElectronic modulation [22]
Acetyl groupModulates basicityElectron withdrawal [22]

The acetyl substitution on the pyrrolidine nitrogen provides an optimal balance between stability and reactivity [22]. Removal of this group increases basicity and potential toxicity, while more electron-withdrawing substituents can reduce biological activity [24]. The carbonyl oxygen serves as a hydrogen bond acceptor, facilitating interactions with target proteins [22].

XLogP3

0.7

UNII

7BX6E0YC1A

Wikipedia

1-[2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one

Dates

Last modified: 08-15-2023

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